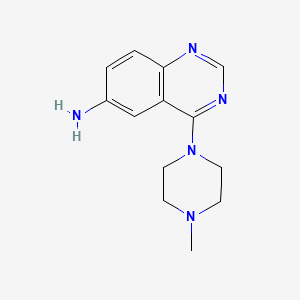

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine

Description

Historical Development of Quinazoline Derivatives in Medicinal Chemistry

The quinazoline nucleus, a bicyclic system comprising fused benzene and pyrimidine rings, was first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid. Early nomenclature debates led to terms such as "benzyleneamidine" and "5,6-benzopyrimidine" before the systematic adoption of "quinazoline" by Widdege in the early 20th century. The non-equivalent nitrogen atoms and polarized 3,4-double bond in the pyrimidine ring created unique opportunities for chemical modification, driving medicinal chemistry innovation.

Bischler and Lang's 19th-century work on decarboxylation routes to quinazoline laid the foundation for synthetic diversification. Gabriel's 1903 synthesis method marked a turning point by enabling systematic exploration of substituent effects. These efforts revealed that substitutions on the pyrimidine ring (positions 2, 4) versus the benzene ring (positions 5–8) produced distinct biological activities, as demonstrated by the antimalarial febrifugine (isolated in the 1950s) and the acaricidal vasicine. The development of Ullmann N-arylation conditions in the 2000s further expanded synthetic access to complex quinazoline derivatives through transition metal-catalyzed couplings.

Evolution of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine in Research

The specific structural features of this compound reflect three decades of structure-activity relationship (SAR) optimization in quinazoline chemistry:

- 4-Position Substitution : The 4-methylpiperazinyl group emerged from studies showing that bulky, basic substituents at this position enhance target binding through both steric and electronic effects. Comparative analyses of 4-anilino (e.g., gefitinib) versus 4-piperazinyl derivatives demonstrated improved solubility profiles with N-methylpiperazine.

- 6-Amino Group : Introduction of the primary amine at position 6 derived from observations that electron-donating groups in this region stabilize DNA-topoisomerase complexes in camptothecin analogs. The amine's hydrogen-bonding capacity facilitates interactions with kinase ATP-binding pockets.

Synthetic routes to this compound typically employ:

- Copper-catalyzed Ullmann coupling for installing the 4-methylpiperazinyl group

- Microwave-assisted amination at position 6 to minimize side reactions

Table 1: Comparative Analysis of Quinazoline Substitution Patterns

Significance in Contemporary Drug Discovery Paradigms

This compound embodies three key trends in modern medicinal chemistry:

- Targeted Kinase Inhibition : The compound's structure aligns with pharmacophore models for epidermal growth factor receptor (EGFR) inhibitors, where the quinazoline core mimics adenine's purine system in ATP. Molecular docking studies suggest the methylpiperazinyl group occupies hydrophobic regions adjacent to the kinase active site.

- Polypharmacology Potential : Dual substitution at positions 4 and 6 enables simultaneous interactions with multiple oncogenic targets, including topoisomerases and tyrosine kinases.

- Synthetic Sustainability : Recent protocols employing ligand-free copper catalysis and microwave irradiation address historical challenges in quinazoline synthesis, such as poor yields and harsh reaction conditions.

The compound's balanced lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 58 Ų) make it a promising candidate for blood-brain barrier penetration in neurological oncology applications. Current research explores its utility as a:

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)quinazolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMGUNWHHBSISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338797-07-2 | |

| Record name | 4-(4-methylpiperazin-1-yl)quinazolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the quinazoline core with 1-methylpiperazine under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is as an inhibitor of tyrosine kinases. These enzymes play critical roles in signal transduction pathways associated with cell proliferation and survival. The compound has shown promise in treating proliferative diseases, including various types of cancer .

Histamine Receptor Modulation

Research indicates that compounds structurally related to quinazolines can act as ligands for the histamine H4 receptor (H4R). Studies have demonstrated that certain derivatives exhibit high affinity for H4R and behave as inverse agonists. This suggests potential applications in treating conditions influenced by histamine signaling, such as allergies and inflammation .

Antipsychotic Activity

Recent studies have explored the antipsychotic-like effects of quinazoline derivatives, including this compound. The compound has been investigated for its ability to modulate metabotropic glutamate receptors, which are implicated in schizophrenia treatment . This opens avenues for developing new antipsychotic medications.

Case Study 1: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was observed to reduce cell viability in HepG2 hepatocarcinoma cells with an IC50 value indicating significant potency .

Case Study 2: Efficacy in Neglected Diseases

The compound has also been evaluated for its efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. It was noted that quinazoline derivatives could inhibit the replication of this pathogen effectively, highlighting their potential as therapeutic agents for neglected tropical diseases .

Data Tables

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound may also interact with other proteins and receptors, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Heterocycles

Table 1: Key Structural Features and Targets

Key Observations :

- Core Heterocycle Influence : Quinazolines (e.g., CLK inhibitors ) and triazines (e.g., H4R antagonists ) exhibit divergent biological targets despite shared piperazine substituents.

- Positional Isomerism : Piperazine at position 4 (target compound) vs. position 2 (quinazolin-4-ones ) alters electronic properties and binding interactions.

Physicochemical Properties

Table 3: Property Comparison

Notes:

- The target compound’s lower molecular weight and moderate LogP suggest favorable bioavailability compared to larger analogs like YPC-21440.

Biological Activity

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanism of action, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with specific protein targets, notably kinases. It acts as an inhibitor of certain receptor tyrosine kinases (RTKs), which are critical in regulating cell proliferation and survival pathways. By inhibiting these kinases, the compound disrupts signaling pathways essential for cancer cell growth, leading to apoptosis or cell cycle arrest in tumor cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Kinases : The compound has shown promising results in inhibiting various kinases associated with tumor growth. For instance, it demonstrated significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in several cancers .

- Cell Proliferation Studies : In vitro assays have reported that this compound effectively reduces cell viability in multiple cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer models. The IC50 values observed were in the low micromolar range, indicating potent antiproliferative effects .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound leads to G0/G1 phase arrest in the cell cycle, suggesting that it halts the proliferation of cancer cells by preventing them from progressing through critical checkpoints .

Case Studies

Recent case studies have explored the application of this compound in drug discovery:

- Study on Trypanosoma brucei : A related study indicated that quinazoline derivatives similar to this compound exhibited low micromolar efficacy against Trypanosoma brucei, suggesting potential use in treating neglected tropical diseases like sleeping sickness .

Data Summary

| Activity | IC50 (μM) | Cell Line |

|---|---|---|

| EGFR Inhibition | < 0.5 | A549 (Lung Cancer) |

| Proliferation Inhibition | 1.54 | HepG2 (Liver Cancer) |

| Trypanosome Replication | < 5 | T. brucei |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine, and how is purity optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) at the quinazoline core with 4-methylpiperazine under reflux in polar aprotic solvents like DMF or DCM. Catalytic bases such as K₂CO₃ or Et₃N are used to facilitate the reaction . Purification involves column chromatography (silica gel, eluting with gradients of EtOAc/hexane) or reverse-phase HPLC (ACN/H₂O with 0.1% TFA). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of quinazoline precursor to 4-methylpiperazine) and reaction monitoring via LC-MS .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.6 ppm for quinazoline), piperazine methyl (δ 2.3–2.5 ppm), and amine protons (δ 5.8–6.2 ppm, if free) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion peaks (e.g., m/z 268.1662 for C₁₃H₁₈N₅) .

- Purity Assessment :

- HPLC : >95% purity using C18 columns (ACN/H₂O, 0.1% formic acid) with UV detection at 254 nm .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 58.41%, N: 26.17%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Modify the quinazoline core (e.g., 6-amine position) or piperazine moiety (e.g., N-methyl vs. cyclopropane groups) to assess impacts on target binding .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) on analogs with known IC₅₀ values (e.g., antileukemic activity in ) to predict electrostatic/hydrophobic contributions .

- Key Example : In -methylpiperidine analogs showed reduced activity compared to 4-methylpiperazine, highlighting the importance of basicity and steric bulk .

Q. What computational strategies are effective for target identification and binding mode analysis?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., HDAC8 in ). Grid parameters should focus on catalytic sites (e.g., Zn²⁺ coordination for HDACs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond interactions (e.g., quinazoline N1 with Asp101 in HDAC8) .

Q. How should contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?

- Methodological Answer :

- Assay Replication : Repeat experiments in triplicate with standardized protocols (e.g., 72-hr incubation for cytotoxicity assays) .

- Orthogonal Validation : Use complementary methods (e.g., Western blot for target inhibition alongside cell viability assays) .

- Control Compounds : Include reference inhibitors (e.g., vorinostat for HDAC assays) to calibrate activity .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein, NADPH system) and quantify parent compound degradation via LC-MS/MS. Half-life >30 min suggests suitability for in vivo use .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at metabolically labile positions (e.g., para to amine) to block CYP450 oxidation .

Q. How is enantiomeric purity assessed and controlled during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.